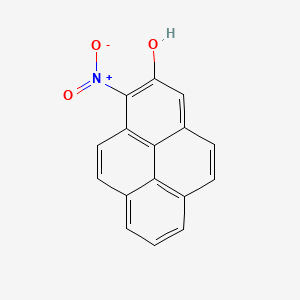

1-Nitropyrene-2-ol

描述

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Nitrated PAH (NPAH) Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that result from the incomplete combustion of organic materials such as fossil fuels and biomass. acs.orgmdpi.com Nitrated PAHs (NPAHs) are derivatives of PAHs and represent a critical class of environmental pollutants, often exhibiting significantly higher mutagenicity than their parent compounds. acs.org Among the most studied NPAHs is 1-nitropyrene (B107360) (1-NP), which is recognized as the most abundant nitroarene in diesel engine emissions and a major toxic component in fine particulate matter. acs.orgnih.govnih.govresearchgate.netwikipedia.org It is ubiquitously present in various environmental matrices, including atmospheric particulate matter, water, and food. acs.org The study of 1-Nitropyrene-2-ol is situated within this broader research context, as it is a derivative of the prominent environmental pollutant, 1-nitropyrene.

Academic Significance of this compound as a Phototransformation Product and Metabolite

The academic importance of this compound stems primarily from its identity as a transformation product of 1-nitropyrene. This transformation can occur through two principal pathways: environmental phototransformation and biological metabolism.

Phototransformation: 1-nitropyrene is known to be reactive and can readily decompose upon exposure to ultraviolet or visible light. nih.govnih.gov Research has demonstrated that the photolysis of 1-nitropyrene can lead to the formation of several photoproducts, including various hydroxynitropyrenes. nih.gov Specifically, this compound (also referred to as 1-hydroxy-2-nitropyrene) has been identified as a principal product of 1-nitropyrene photodegradation in certain organic solvents like toluene (B28343) and benzene (B151609). nih.gov The mechanism is believed to involve a nitro-nitrite rearrangement, followed by dissociation and recombination of the resulting radicals. nih.gov

Metabolism: In biological systems, 1-nitropyrene undergoes metabolic activation, primarily through oxidative pathways. healtheffects.org The metabolism of 1-NP can lead to the formation of several hydroxylated metabolites, such as 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene, which are frequently detected in urine. acs.orgnih.gov While these isomers are often the focus of metabolic studies, the formation of this compound represents another potential outcome of the complex enzymatic processes that metabolize NPAHs in the body.

Overview of Key Research Domains for this compound

Research on this compound is concentrated in several key scientific domains:

Environmental Chemistry : This field investigates the formation, fate, and transport of this compound in the environment. A primary focus is its creation via the photolysis of 1-nitropyrene on atmospheric aerosol particles, which is a subject of ongoing study and debate. nih.gov

Toxicology and Mutagenicity : A significant portion of research is dedicated to understanding the compound's biological effects. Studies have shown that this compound exhibits distinct mutagenic properties compared to its precursor. Unlike 1-nitropyrene, which can be activated by bacterial enzymes, this compound is not detectably mutagenic in the Salmonella test without mammalian metabolic activation via an S9 rat liver preparation. researchgate.net Its mutagenic response, when activated, is comparable to that of the well-known carcinogen benzo(a)pyrene. researchgate.net

Analytical Chemistry : This domain focuses on developing and refining methods for the detection and quantification of this compound and other related compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) are employed to identify and measure these compounds in complex environmental mixtures and products of laboratory experiments. nih.gov

Detailed Research Findings

Formation of this compound via Photodegradation

The photodegradation of 1-nitropyrene is highly dependent on the chemical environment. In laboratory studies using different solvents, the yield of various photoproducts changes significantly. This compound (1-hydroxy-2-nitropyrene) has been identified as a major photoproduct in specific non-polar aromatic solvents.

| Solvent | Photoproduct | Product Yield (%) | Reference |

|---|---|---|---|

| Toluene | 1-Hydroxy-2-nitropyrene | 27% | nih.gov |

| Benzene | 1-Hydroxy-2-nitropyrene | 63% | nih.gov |

This interactive table summarizes the quantum yield of this compound from the photolysis of 1-Nitropyrene in selected solvents.

Mutagenic Activity

Toxicological research has established that this compound requires metabolic activation to exert its mutagenic effects. Its activity has been compared to its precursor and other known mutagens in the Salmonella typhimurium plate incorporation assay.

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Response (Revertants per nmol) | Reference |

|---|---|---|---|---|

| This compound | TA98 | + | ~100 | researchgate.net |

| This compound | TA100 | + | ~130 | researchgate.net |

| 1-Nitropyrene | TA98 | - | ~200 | researchgate.net |

| Benzo(a)pyrene | TA98 | + | ~100 | researchgate.net |

| Benzo(a)pyrene | TA100 | + | ~100 | researchgate.net |

This interactive table presents a comparison of the mutagenic potency of this compound with other compounds. The data highlights the necessity of mammalian S9 activation for its mutagenicity.

Structure

3D Structure

属性

CAS 编号 |

85628-24-6 |

|---|---|

分子式 |

C16H9NO3 |

分子量 |

263.25 g/mol |

IUPAC 名称 |

1-nitropyren-2-ol |

InChI |

InChI=1S/C16H9NO3/c18-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)17(19)20/h1-8,18H |

InChI 键 |

ATOIPTUNDVJRLM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C=C2 |

规范 SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C=C2 |

其他CAS编号 |

85628-24-6 |

同义词 |

1-nitropyrene-2-ol |

产品来源 |

United States |

Formation and Environmental Transformation Pathways of 1 Nitropyrene 2 Ol

Photochemical Formation Mechanisms from 1-Nitropyrene (B107360)

Photochemical processes play a significant role in the transformation of 1-nitropyrene, leading to the generation of various products, including 1-Nitropyrene-2-ol.

Light irradiation, particularly UV light, initiates the photochemical reactions of 1-nitropyrene. These reactions are influenced by environmental factors such as the presence of oxygen and the medium in which the compound is present (e.g., aqueous solutions, aerosols). Upon absorbing light energy, 1-nitropyrene can enter excited states, which can then react with molecular oxygen and other coexisting chemicals to produce reactive intermediates researchgate.nettandfonline.com. Studies indicate that the photolysis of 1-nitropyrene can lead to the formation of nitropyrene phenols, such as this compound researchgate.nettandfonline.com. The presence of oxygen generally accelerates these degradation processes compared to inert atmospheres nih.gov.

The photolysis of nitro-PAHs, including 1-nitropyrene, involves complex mechanisms. A general proposed mechanism for nitro-PAHs with a nitro group situated near peri-hydrogens suggests a nitro-to-nitrite rearrangement in the excited triplet state, followed by cleavage of the N-O bond to form a nitroso radical and a phenoxy radical. These intermediates can further react to form various products. While specific intermediate species leading directly to this compound are not explicitly detailed in all accessible literature, the formation of nitropyrene phenols is a recognized outcome of 1-nitropyrene photolysis researchgate.netnih.govresearchgate.net.

Atmospheric Chemical Reaction Pathways of Parent 1-Nitropyrene

Atmospheric reactions of the parent compound, 1-nitropyrene, are crucial for its presence and transformation in the air.

1-Nitropyrene, like other PAHs, undergoes reactions in the gas phase with atmospheric radicals. Hydroxyl (OH) radicals are significant oxidants during the daytime, while nitrate (B79036) (NO₃) radicals are important oxidants at night. These reactions are known to contribute to the formation of nitroarenes and other nitropolycyclic aromatic compounds. While the direct formation of this compound from these specific gas-phase radical reactions is not explicitly detailed, the atmospheric reactions of PAHs with OH and NO₃ radicals are established pathways for forming various nitro-PAHs, which can then undergo further transformations researchgate.netniph.go.jp. These reactions are key in determining the atmospheric lifetimes of PAHs researchgate.net.

PAHs, including 1-nitropyrene, can adsorb onto particulate matter in the atmosphere. Once on the surface of these particles, they can undergo heterogeneous reactions. These surface-catalyzed reactions, potentially involving atmospheric radicals or other reactive species present on the particles, can lead to the formation of transformation products. While specific heterogeneous reaction pathways leading to this compound are not extensively detailed in the provided search results, the interaction of PAHs with particulate matter is a recognized environmental process that can lead to chemical modifications researchgate.netniph.go.jp.

Biotransformation Pathways Leading to this compound in Environmental Systems

Biotransformation of 1-nitropyrene (1-NP) in environmental systems involves a complex interplay of microbial and enzymatic activities, primarily aimed at detoxifying or metabolizing this polycyclic aromatic hydrocarbon (PAH) derivative. While this compound is not consistently highlighted as a primary end-product in all studies, related hydroxylated nitropyrenes, such as 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol, are frequently identified as metabolites. These hydroxylated forms are often the result of cytochrome P450 (CYP) enzyme activity, which plays a crucial role in the initial oxidation of the pyrene (B120774) ring.

Microbial Metabolism and Enzymatic Transformations:

Microorganisms, particularly bacteria like Mycobacterium species, are key players in the environmental degradation of 1-NP researchgate.netnih.govmdpi.com. These microbes can metabolize 1-NP through various pathways, including nitroreduction and ring oxidation.

Nitroreduction: Under anaerobic conditions, the nitro group (-NO₂) of 1-NP can be reduced to an amino group (-NH₂), forming 1-aminopyrene (B158619) (1-AP) nih.govnih.gov. This pathway is often mediated by nitroreductase enzymes.

Ring Oxidation (Hydroxylation): Aerobic conditions generally favor ring oxidation pathways. Cytochrome P450 enzymes (CYPs) are extensively involved in the hydroxylation of the pyrene ring. Studies have identified several hydroxylated nitropyrenes as metabolites, including 3-, 6-, and 8-hydroxynitropyrene nih.govnih.govnih.gov. While this compound specifically is not explicitly detailed as a major product in the provided snippets, the formation of other hydroxylated isomers suggests that similar enzymatic mechanisms could potentially lead to its production under specific environmental conditions or by particular microbial consortia. For instance, CYP 2A13 and CYP 2E1 have been identified as important isoforms capable of metabolizing 1-NP, with hydroxylation at C6 and C8 sites being prominent acs.org. The formation of K-region trans-dihydrodiols also indicates ring epoxidation followed by hydrolysis, a common pathway for PAHs nih.govacs.org.

Key Metabolites and Pathways:

Research has elucidated several key metabolites formed during the biotransformation of 1-nitropyrene. These include:

1-Aminopyrene (1-AP): Formed via nitroreduction, particularly under anaerobic conditions nih.govnih.gov.

Hydroxylated Nitropyrenes: Such as 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol, resulting from CYP-mediated ring oxidation nih.govnih.govnih.gov. The specific formation of this compound would likely involve a similar hydroxylation mechanism at the C2 position of the pyrene ring.

Dihydrodiols: Such as 1-nitropyrene cis-9,10- and 4,5-dihydrodiols, formed through dioxygenase activity followed by dehydrogenation or epoxidation and hydrolysis nih.govacs.org.

Data Table: Identified Metabolites of 1-Nitropyrene in Environmental Biotransformation Studies

| Metabolite Name | Primary Transformation Pathway(s) | Environmental Conditions/Microorganisms Mentioned | Reference(s) |

| 1-Aminopyrene (1-AP) | Nitroreduction | Anaerobic sediments; Mycobacterium sp. | nih.govnih.gov |

| 1-Nitropyrene-3-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene-6-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene-8-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene cis-9,10-diol | Ring Oxidation (Dioxygenation/Epoxidation-Hydrolysis) | Estuarine sediments; Mycobacterium sp. | nih.gov |

| 1-Nitropyrene 4,5-diol | Ring Oxidation (Dioxygenation/Epoxidation-Hydrolysis) | Estuarine sediments; Mycobacterium sp. | nih.gov |

| Hydroxynitropyrene Glucuronides | Conjugation (Glucuronidation of hydroxylated metabolites) | Rat lungs (perfused) | nih.gov |

| Hydroxynitropyrene Sulfates | Conjugation (Sulfation of hydroxylated metabolites) | Rat lungs (perfused) | nih.gov |

Factors Influencing Biotransformation:

The rate and extent of 1-NP biotransformation are influenced by several environmental factors, including the presence of specific microbial communities, oxygen availability (aerobic vs. anaerobic conditions), and the presence of co-contaminants or organic matter researchgate.netnih.govnih.gov. For instance, mineralization (complete breakdown to CO₂) of 1-NP is generally slow in environmental matrices like estuarine sediments nih.gov. However, specific microbial strains, such as Mycobacterium species, show promise for more efficient metabolism of 1-NP in pure cultures nih.gov.

Compound Table:

| Compound Name |

| 1-Nitropyrene |

| This compound |

| 1-Nitropyrene-3-ol |

| 1-Nitropyrene-6-ol |

| 1-Nitropyrene-8-ol |

| 1-Aminopyrene |

| 1-Nitropyrene cis-9,10-diol |

| 1-Nitropyrene 4,5-diol |

The environmental fate of 1-nitropyrene (1-NP), a significant nitro-polycyclic aromatic hydrocarbon (NPAH) pollutant, involves complex biotransformation processes mediated by microorganisms and their enzymatic machinery. While direct studies detailing the specific biotransformation pathways leading to this compound are not extensively documented in the provided literature, related research on the metabolism of 1-nitropyrene offers crucial insights into the types of transformations that can occur. These pathways primarily involve nitroreduction and ring oxidation, with hydroxylated nitropyrenes being key identified metabolites.

Microbial and Enzymatic Transformations:

Microorganisms, particularly bacteria such as Mycobacterium species, play a vital role in the environmental degradation of 1-nitropyrene researchgate.netnih.govmdpi.com. These microbes employ various enzymatic strategies to metabolize 1-NP, adapting to different environmental conditions.

Nitroreduction: Under anaerobic conditions, a significant biotransformation pathway for 1-NP is the reduction of its nitro group (-NO₂) to an amino group (-NH₂), resulting in the formation of 1-aminopyrene (1-AP) nih.govnih.gov. This process is typically catalyzed by nitroreductase enzymes present in various microorganisms.

Ring Oxidation (Hydroxylation): In the presence of oxygen (aerobic conditions), ring oxidation pathways become more prominent. Cytochrome P450 (CYP) enzymes are key players in this process, catalyzing the hydroxylation of the pyrene ring structure. Studies have identified several hydroxylated nitropyrenes, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol, as common metabolites nih.govnih.govnih.gov. Although this compound is not explicitly listed as a primary product in the reviewed literature, the presence of other hydroxylated isomers strongly suggests that similar enzymatic mechanisms, involving specific CYP isoforms like CYP 2A13 and CYP 2E1, could potentially lead to the formation of this compound at the C2 position of the pyrene ring acs.org. Furthermore, the formation of dihydrodiols, such as 1-nitropyrene cis-9,10- and 4,5-dihydrodiols, indicates the involvement of dioxygenase enzymes or epoxidation followed by hydrolysis, common steps in the degradation of PAHs nih.govacs.org.

Key Metabolites Identified in Biotransformation Studies:

The metabolism of 1-nitropyrene in environmental systems and biological models has led to the identification of several key intermediate and end-products.

| Metabolite Name | Primary Transformation Pathway(s) | Environmental Conditions/Microorganisms Mentioned | Reference(s) |

| 1-Aminopyrene (1-AP) | Nitroreduction | Anaerobic sediments; Mycobacterium sp. | nih.govnih.gov |

| 1-Nitropyrene-3-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene-6-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene-8-ol | Ring Oxidation (Hydroxylation by CYPs) | Rat liver, lung, nasal tissue S9 fractions; HepG2 cells (CYP-mediated) | nih.govnih.govnih.gov |

| 1-Nitropyrene cis-9,10-diol | Ring Oxidation (Dioxygenation/Epoxidation-Hydrolysis) | Estuarine sediments; Mycobacterium sp. | nih.gov |

| 1-Nitropyrene 4,5-diol | Ring Oxidation (Dioxygenation/Epoxidation-Hydrolysis) | Estuarine sediments; Mycobacterium sp. | nih.gov |

| Hydroxynitropyrene Glucuronides | Conjugation (Glucuronidation of hydroxylated metabolites) | Rat lungs (perfused) | nih.gov |

| Hydroxynitropyrene Sulfates | Conjugation (Sulfation of hydroxylated metabolites) | Rat lungs (perfused) | nih.gov |

Factors Influencing Biotransformation Rates:

Environmental Occurrence and Distribution Studies of 1 Nitropyrene 2 Ol

Detection and Quantification in Environmental Matrices

There is a significant lack of data regarding the direct detection and quantification of 1-Nitropyrene-2-ol in environmental samples.

Air and Atmospheric Particulate Matter

Currently, there are no available research findings that report the detection or quantification of this compound in ambient air or atmospheric particulate matter. Analytical studies of air samples focus on its precursor, 1-Nitropyrene (B107360), which is a well-established marker for diesel particulate matter. nih.gov While photochemical processes in the atmosphere are known to transform PAHs and nitro-PAHs, specific monitoring for this compound has not been documented. One laboratory study on the photodegradation of 1-Nitropyrene identified "1-hydroxy-x-nitropyrenes" as products, and specifically named 1-hydroxy-2-nitropyrene as a principal product in toluene (B28343) and benzene (B151609) solutions under irradiation. nih.gov However, this laboratory formation has not been confirmed by measurements in actual atmospheric samples.

Water and Sediment Samples

There is no available scientific literature that documents the detection or quantification of this compound in water or sediment samples. Environmental monitoring studies in these matrices have identified the parent compound, 1-Nitropyrene, but not its 2-ol derivative. nih.gov

Food and Other Biological Samples

Scientific investigations into the presence of nitro-PAHs in food products have identified 1-Nitropyrene in items like smoked fish and meat, but there are no reports on the detection of this compound. nih.gov In the context of biological samples for human exposure assessment, research has focused on other hydroxylated metabolites of 1-Nitropyrene. Studies consistently identify 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene as the major metabolites found in urine. nih.govacs.orgmdpi.com These compounds are used as biomarkers of exposure to 1-Nitropyrene, but this compound is not typically among the metabolites targeted or detected in these biomonitoring studies.

Source Apportionment and Emission Source Contributions to Environmental Levels

Source apportionment studies, which aim to identify the origins of pollutants, have not been conducted for this compound due to the lack of its detection in environmental samples. Research in this area uses primary emission markers, such as 1-Nitropyrene for diesel exhaust, to model contributions from various sources like traffic and biomass burning. researchgate.net As this compound is likely a transformation product, its direct emission from primary sources is not expected, and studies on its secondary formation and subsequent contribution to environmental levels are absent from the literature.

Spatiotemporal Distribution and Transport Research

There is no research available on the spatiotemporal distribution or atmospheric transport of this compound. Global and regional atmospheric models that investigate the fate of nitro-PAHs have focused on compounds known to be present in the atmosphere, such as 1-Nitropyrene and 2-Nitropyrene, to understand their formation, degradation, and movement across different environments. nih.govacs.org Without data on its presence in the environment, modeling the distribution and transport of this compound is not feasible.

Biological Interactions and Mechanistic Research of 1 Nitropyrene 2 Ol Non Human, Non Clinical

In Vitro and Cellular Studies of 1-Nitropyrene-2-ol Biological Activity

Investigations into the direct biological activity of this compound have been specific, with a primary focus on its mutagenicity in bacterial assays.

Research has established that this compound displays mutagenic properties that are dependent on metabolic activation. In the Salmonella/microsome mutagenicity test (Ames test), this compound is not detectably mutagenic on its own. nih.gov However, when a mammalian metabolic activation system, specifically the S9 fraction from Aroclor 1254-induced rat livers, is introduced, it becomes a potent mutagen. nih.gov

The compound's mutagenic response is similar in magnitude to that of benzo(a)pyrene, a well-known carcinogen. aacrjournals.org Studies using various Salmonella typhimurium strains have shown that the activation of this compound to its mutagenic form is mediated by mammalian enzymes in the S9 mix and not by the classical or oxygen-sensitive bacterial nitroreductases that activate many other nitropyrenes. nih.gov This was demonstrated by the lack of mutagenicity in the absence of S9 and the fact that its activity was not diminished in nitroreductase-deficient strains like TA98NR and TA98/1,8-DNP6 when S9 was present. nih.gov The cofactor NADP is essential for this activation process. nih.gov

Mutagenic Response of this compound in Salmonella Typhimurium

The following table summarizes the mutagenic activity of this compound in the presence and absence of a mammalian metabolic activation system (S9).

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Response (Revertants/nmol) |

|---|---|---|---|

| This compound | TA98 | Without S9 | Not Detectably Mutagenic |

| This compound | TA100 | Without S9 | Not Detectably Mutagenic |

| This compound | TA98 | With S9 | ~40 |

| This compound | TA100 | With S9 | ~30 |

| Benzo(a)pyrene (Control) | TA98 | With S9 | ~40 |

| Benzo(a)pyrene (Control) | TA100 | With S9 | ~30 |

There is a lack of specific research in the scientific literature detailing the molecular mechanisms of cellular response to this compound. The mechanistic work in this area has been concentrated on the parent compound, 1-nitropyrene (B107360), for which mechanisms such as the induction of oxidative stress, DNA adduct formation, and inflammatory pathways have been described. healtheffects.orgmcmaster.canih.gov

Biotransformation and Metabolic Pathways of 1-Nitropyrene in Model Systems

The metabolic fate of 1-nitropyrene (1-NP), the precursor to its hydroxylated forms, has been extensively studied. The biotransformation of 1-NP occurs primarily through two competing routes: nitroreduction and ring oxidation. iarc.frresearchgate.net Ring oxidation, mediated by cytochrome P450 enzymes, leads to the formation of phenols (hydroxylation) and epoxides. iarc.frmdpi.com

The oxidation of the aromatic ring of 1-nitropyrene is a critical metabolic pathway. mdpi.com This process can lead to the formation of various oxygenated products, including hydroxylated metabolites (phenols) and epoxides, which can be further processed into dihydrodiols. researchgate.net

Computational and experimental studies have shown that both epoxidation and hydroxylation are feasible metabolic pathways for 1-NP. mdpi.comresearchgate.net However, epoxidation appears to be a more favorable reaction pathway, with a lower energy barrier (9.42 kcal/mol) compared to hydroxylation. mdpi.comresearchgate.net The major epoxidation products identified are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene. mdpi.comresearchgate.net In the hydroxylation pathway, 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are considered the main metabolic products. mdpi.comresearchgate.net

The enzymatic metabolism of 1-nitropyrene is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. iarc.frmdpi.com Various CYP isoforms have been identified as key players in the oxidative metabolism of 1-NP, and their specificity can dictate the metabolic profile and subsequent biological activity.

Studies have highlighted significant roles for several specific human CYP isoforms:

CYP2A13 and CYP2E1 : Molecular dynamics simulations identified these isoforms as important enzymes in 1-NP metabolism due to their high binding affinities. mdpi.comresearchgate.net

CYP3A4 : This isoform is considered a principal enzyme in the hepatic microsomal metabolism of 1-NP, primarily responsible for forming 3-hydroxy-1-nitropyrene.

CYP1A2 : This enzyme also contributes to the hepatic metabolism of 1-NP, producing metabolites such as trans-4,5-dihydro-4,5-dihydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 3-hydroxy-1-nitropyrene. It is also capable of catalyzing the nitroreduction of 1-NP.

CYP2A6 and CYP1B1 : These enzymes have also been shown to be involved in the oxidation of 1-nitropyrene.

The activity of these enzymes can vary between tissues. For instance, in rat models, the rate of 1-NP metabolism was found to be highest in nasal tissue S9, followed by liver and lung S9, producing oxidized metabolites like 3-, 6-, and 8-hydroxynitropyrene.

Key Human Cytochrome P450 Isoforms in 1-Nitropyrene Oxidation

This table summarizes the involvement of specific human CYP450 enzymes in the oxidative metabolism of 1-nitropyrene and their major products.

| CYP Isoform | Metabolic Role | Major Oxidative Metabolites | Reference |

|---|---|---|---|

| CYP3A4 | Principal enzyme in hepatic metabolism | 1-Nitropyren-3-ol | |

| CYP1A2 | Hepatic metabolism | trans-4,5-DHD-1-NP, 6-OH-1-NP, 3-OH-1-NP | |

| CYP2A13 | High binding affinity; efficient oxidation | Mono- and di-oxygenated products | mdpi.comresearchgate.net |

| CYP2E1 | High binding affinity | Epoxidation and hydroxylation products | mdpi.comresearchgate.net |

Enzymatic Hydroxylation and Epoxidation Pathways

Identification of Hydroxylated and Epoxidated Metabolites

The oxidative metabolism of 1-nitropyrene is a key pathway that generates a variety of hydroxylated and epoxidated derivatives. In vitro studies using rat liver subcellular fractions have been instrumental in identifying these metabolites. Under aerobic conditions, cytochrome P450 enzymes metabolize 1-nitropyrene to several products, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. aacrjournals.orgacs.org Additionally, the K-region epoxides, 1-nitropyrene-4,5-oxide (B561001) and 1-nitropyrene-9,10-oxide, are formed through this oxidative pathway. acs.orgnih.gov The formation of these epoxides is considered a significant activation step, as they are reactive electrophiles capable of binding to cellular macromolecules.

Theoretical and experimental studies have further detailed the hydroxylation process. Computational models suggest that the formation of 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are major products of hydroxylation metabolism. acs.org In incubations with rat liver microsomes, both reduced and oxidized products were identified, including trans-4,5-dihydroxy-4,5-dihydro-1-nitropyrene, alongside the hydroxylated derivatives. nih.gov The specific cytochrome P450 isoforms involved have been investigated, with CYP2A13 and CYP2E1 showing significant binding affinity for 1-nitropyrene, suggesting their important role in its metabolism. acs.org

The table below summarizes the key hydroxylated and epoxidated metabolites of 1-nitropyrene identified in non-human studies.

| Metabolite Class | Specific Metabolites Identified | Experimental System |

| Hydroxylated | 1-Nitropyren-3-ol, 1-Nitropyren-6-ol, 1-Nitropyren-8-ol, trans-4,5-dihydroxy-4,5-dihydro-1-nitropyrene | Rat liver microsomes, Rat liver 9000 x g supernatant |

| Epoxidated | 1-Nitropyrene-4,5-oxide, 1-Nitropyrene-9,10-oxide | Rat liver microsomes |

Nitroreduction Pathways and Aminopyrene Formation

Nitroreduction is a critical metabolic pathway for 1-nitropyrene, leading to the formation of aminopyrene derivatives. This process is catalyzed by various cytosolic and microsomal nitroreductases and can occur under anaerobic or low oxygen conditions. nih.goviarc.fr The reduction of the nitro group proceeds sequentially to form 1-nitrosopyrene (B1218456), then N-hydroxy-1-aminopyrene, and finally 1-aminopyrene (B158619). nih.gov

Studies using rat liver cytosol have demonstrated the formation of 1-nitrosopyrene and 1-aminopyrene. nih.gov In intact bacterial cells, such as Salmonella typhimurium, 1-nitropyrene is slowly reduced to 1-aminopyrene and its acetylated form, N-acetyl-1-aminopyrene. nih.gov The N-hydroxy-1-aminopyrene intermediate is a highly reactive electrophile that is considered a key player in the genotoxicity of 1-nitropyrene. nih.govnih.gov This intermediate can form a reactive aryl nitrenium ion that readily binds to DNA. nih.gov The formation of 1-aminopyrene is a significant step, as it can be further metabolized through acetylation. nih.gov

The following table outlines the key intermediates and the final product of the nitroreduction pathway of 1-nitropyrene.

| Step | Intermediate/Product | Enzyme(s) Involved |

| 1 | 1-Nitrosopyrene | Nitroreductases (e.g., xanthine (B1682287) oxidase, DT-diaphorase, aldehyde oxidase) |

| 2 | N-hydroxy-1-aminopyrene | Nitroreductases |

| 3 | 1-Aminopyrene | Nitroreductases |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways in Animals

Following the initial metabolic transformations of 1-nitropyrene through oxidation and nitroreduction, the resulting metabolites undergo conjugation reactions to facilitate their excretion from the body. In animal models, these conjugation pathways primarily involve glucuronidation and the formation of glutathione (B108866) conjugates.

Studies in rats have shown that after administration of 1-nitropyrene, a significant portion of the metabolites are excreted in the bile as O-glucuronides of hydroxylated derivatives. nih.gov These include the O-glucuronides of 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, 8-hydroxy-1-nitropyrene, and trans-4,5-dihydroxy-4,5-dihydro-1-nitropyrene. nih.gov In addition to glucuronides, unidentified glutathione conjugates have also been detected in the bile of rats treated with 1-nitropyrene. nih.gov These conjugation reactions increase the water solubility of the metabolites, which is essential for their elimination. The formation of formylamino compounds, such as 1-formylaminopyrene, has also been identified as a novel metabolic pathway in animals, resulting from the N-formylation of 1-aminopyrene. nih.gov

In Vitro Metabolic Studies Using Subcellular Fractions (e.g., Liver Microsomes, S9)

In vitro metabolic studies using subcellular fractions, such as liver microsomes and the S9 fraction (post-mitochondrial supernatant), have been fundamental in dissecting the metabolic pathways of 1-nitropyrene. These systems allow for the investigation of specific enzymatic activities under controlled conditions.

Incubations of 1-nitropyrene with rat liver microsomes fortified with NADH or NADPH under anaerobic conditions have demonstrated the formation of both reduced and oxidized products, including 1-aminopyrene, trans-4,5-dihydroxy-4,5-dihydro-1-nitropyrene, and various hydroxy-1-nitropyrenes. nih.gov When rat liver cytosol is used, the primary metabolites are the reduced products 1-nitrosopyrene and 1-aminopyrene. nih.gov

Studies with rat liver S9 fraction under aerobic conditions have shown a mix of ring oxidation products (1-nitropyren-3-ol, 1-nitropyren-6-ol, 1-nitropyren-8-ol, and 4,5-dihydro-4,5-dihydroxy-1-nitropyrene) and the nitroreduction product (1-aminopyrene). aacrjournals.org However, under low oxygen conditions, 1-aminopyrene becomes the major metabolite. aacrjournals.org These findings highlight the critical role of oxygen concentration in determining the balance between oxidative and reductive metabolic pathways. nih.gov

Genotoxicity and DNA Damage Mechanisms

The genotoxicity of 1-nitropyrene is intrinsically linked to its metabolic activation into reactive species that can interact with DNA, leading to mutations and potentially initiating carcinogenesis.

DNA Adduct Formation and Structural Characterization

A primary mechanism of 1-nitropyrene's genotoxicity is the formation of covalent DNA adducts. The major DNA adduct formed both in vitro and in vivo is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). tokushima-u.ac.jpnih.gov This adduct results from the reaction of the metabolically activated N-hydroxy-1-aminopyrene with the C8 position of guanine (B1146940) in DNA. nih.gov The formation of this adduct has been demonstrated in various systems, including Salmonella typhimurium and human hepatoma HepG2 cells. tokushima-u.ac.jpnih.gov

In addition to the major dG-C8-AP adduct, other minor adducts have been identified. For instance, in vitro studies have shown the formation of two N2-deoxyguanosine adducts. nih.gov The K-region epoxides of 1-nitropyrene, namely 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, can also form DNA adducts, primarily at guanine and to a lesser extent at adenine (B156593) bases. bmbreports.org

The table below details the major DNA adducts of 1-nitropyrene.

| Adduct Name | DNA Base Involved | Precursor Metabolite |

| N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) | Guanine (C8 position) | N-hydroxy-1-aminopyrene |

| N2-deoxyguanosine adducts | Guanine (N2 position) | N-hydroxy-1-aminopyrene |

| Guanine and Adenine adducts | Guanine, Adenine | 1-Nitropyrene-4,5-oxide, 1-Nitropyrene-9,10-oxide |

Role of Electrophilic Metabolites in Adduct Formation

The formation of DNA adducts is contingent upon the metabolic generation of electrophilic intermediates. The primary electrophilic species derived from the nitroreduction pathway is the aryl nitrenium ion, which is formed from N-hydroxy-1-aminopyrene. nih.gov This highly reactive cation readily attacks nucleophilic sites on DNA bases, with a preference for the C8 position of guanine. nih.gov

Mechanisms of Adduct Formation at DNA Residues (e.g., C8-dG)

The formation of DNA adducts by 1-nitropyrene, the parent compound of this compound, is a critical step in its mutagenic and carcinogenic activity. This process involves metabolic activation to reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA. One of the primary mechanisms is nitroreduction, a pathway that is also relevant to the metabolites of 1-nitropyrene.

The metabolic activation of 1-nitropyrene can proceed through two main pathways: nitroreduction and ring oxidation. researchgate.net The nitroreduction pathway involves the reduction of the nitro group to form 1-nitrosopyrene and subsequently N-hydroxy-1-aminopyrene. researchgate.netbmbreports.org This N-hydroxy metabolite is unstable and can form a reactive nitrenium ion. This electrophilic intermediate preferentially attacks the C8 position of guanine residues in DNA, leading to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netresearchgate.net This adduct has been identified as a major DNA lesion in Salmonella typhimurium. researchgate.net To a lesser extent, reactions with adenine can also occur. researchgate.net

The formation of these DNA adducts is considered a primary cause of the DNA damage mediated by nitropyrenes. researchgate.netnih.gov Studies have shown that bacterial nitroreductases are instrumental in activating 1-nitropyrene to a reactive state that binds to DNA. nih.gov In mammalian systems, various enzymes, including cytosolic reductases, are involved in this metabolic activation. The binding of metabolically activated 1-nitropyrene to DNA has been observed in vitro. epa.gov Aryl hydrocarbons like 1-nitropyrene are known to form bulky DNA adducts that can block DNA replication. researchgate.net

| Metabolic Pathway | Key Intermediate | Primary DNA Adduct | Target DNA Site | References |

|---|---|---|---|---|

| Nitroreduction | N-hydroxy-1-aminopyrene | N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) | C8 of Guanine | researchgate.netresearchgate.net |

| Ring Oxidation | 1-Nitropyrene-4,5-oxide, 1-Nitropyrene-9,10-oxide | Various adducts | Guanine and Adenine | researchgate.netbmbreports.org |

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

1-Nitropyrene and its metabolites are known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to oxidative DNA damage. researchgate.netnih.govresearchgate.net This oxidative damage is considered to play a significant role in the carcinogenicity of nitropyrenes, in addition to the formation of DNA adducts. researchgate.net

Several mechanisms for ROS production by 1-nitropyrene have been proposed. One source of ROS is the N-hydroxy radical, a reactive intermediate of 1-nitropyrene, which can undergo auto-oxidation, leading to the generation of superoxide (B77818) radicals and hydrogen peroxide. researchgate.net Another proposed mechanism involves the metabolite 1-nitrosopyrene, which can be reduced by NADH and participate in cyclic redox reactions that produce significant amounts of ROS, resulting in oxidative DNA damage. researchgate.net Studies have demonstrated that 1-nitrosopyrene facilitates Cu(II)-mediated DNA damage in the presence of NADH, with the involvement of hydrogen peroxide and Cu(I) being indicated. researchgate.net

Increased ROS levels following treatment with 1-nitropyrene have also been linked to endoplasmic reticulum (ER) stress induced by its metabolites during nitroreduction. researchgate.net In various cell lines, including human lung epithelial cells (A549), human immortalized keratinocytes (HaCaT), and RAW264.7 macrophages, 1-nitropyrene has been shown to induce ROS generation. researchgate.netnih.govresearchgate.net This increase in intracellular ROS can lead to mitochondrial dysfunction and apoptosis. nih.govresearchgate.net

The generation of ROS by 1-nitropyrene can result in the formation of oxidative DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OH-dG). researchgate.netnih.gov While 1-nitropyrene can induce the formation of 8-OH-dG, cellular repair mechanisms can counteract this damage, particularly at lower concentrations of the compound. nih.govresearchgate.net

Chromosomal Aberrations and Micronucleus Formation in Model Systems

Exposure to 1-nitropyrene has been shown to cause chromosomal damage in various non-human, non-clinical model systems. This genotoxicity manifests as both chromosomal aberrations and the formation of micronuclei, which are indicative of chromosomal breakage or loss. nih.govmdpi.comevotec.comx-cellr8.comcriver.com

In vivo studies using CBA/Ca mice have demonstrated that a single dose of 1-nitropyrene can lead to a significant increase in chromosomal aberrations in bone marrow cells. nih.gov The observed aberrations were primarily of the euploid type, which involves changes in the number of whole sets of chromosomes. nih.gov

The in vitro micronucleus test is a widely used method to assess the potential of a substance to cause chromosomal damage. evotec.comx-cellr8.com This test detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. x-cellr8.comcriver.com The formation of micronuclei can be caused by clastogens, which induce chromosome breaks, or aneugens, which disrupt the mitotic apparatus and lead to chromosome loss. evotec.comx-cellr8.com Although specific studies on this compound were not detailed in the provided search results, the parent compound 1-nitropyrene is known to cause chromosomal mutations, including micronucleus formation. nih.gov The genotoxic effects of chemicals can be evaluated in various cell lines, such as human TK6 cells, by quantifying the frequency of micronucleated cells after exposure. evotec.comx-cellr8.com

| Effect | Model System | Key Findings | References |

|---|---|---|---|

| Chromosomal Aberrations | CBA/Ca mice (in vivo) | Significant increase in aberrations, mainly euploid type. | nih.gov |

| Micronucleus Formation | General (in vitro) | 1-Nitropyrene is known to cause micronucleus formation. This indicates clastogenic or aneugenic potential. | evotec.comx-cellr8.comnih.gov |

Modulation of DNA Repair Pathways

The cellular response to DNA damage induced by compounds like 1-nitropyrene involves the activation of various DNA repair pathways. Evidence suggests that 1-nitropyrene and its metabolites can modulate these pathways. The primary adduct formed through nitroreduction, dG-C8-AP, is a substrate for the nucleotide excision repair (NER) pathway. nih.gov Studies with bacterial and human cell extracts have shown that the NER complex can recognize and remove this bulky adduct from DNA. nih.gov Furthermore, research indicates that DNA adducts resulting from 1-nitropyrene exposure are subject to excision repair in Salmonella typhimurium. nih.gov

In addition to NER, the base excision repair (BER) pathway is also implicated in repairing damage caused by 1-nitropyrene. The oxidative stress and ROS generation induced by 1-nitropyrene lead to the formation of oxidized bases like 8-OH-dG. researchgate.netnih.gov The BER pathway is responsible for the removal of such oxidative DNA damage. researchgate.net Studies have shown that while 1-nitropyrene can induce the formation of 8-OH-dG, the activity of 8-OH-dG repair enzymes can prevent a significant increase of this lesion in the DNA of A549 cells at certain concentrations. nih.govresearchgate.net This suggests that individuals with compromised DNA repair capabilities might be more susceptible to the carcinogenic effects of 1-nitropyrene. nih.govresearchgate.net

Research on the oxidative metabolites of 1-nitropyrene, such as 1-nitropyrene-9,10-oxide, suggests that the DNA adducts they form may be more resistant to repair by excision repair enzymes compared to adducts from other metabolites like 1-nitropyrene-4,5-oxide. bmbreports.org This differential repair efficiency could contribute to the varying mutagenic potential of different 1-nitropyrene metabolites. bmbreports.org

Molecular and Cellular Signaling Pathway Perturbations

Impact on Gene Expression and Transcriptomic Changes

Exposure to 1-nitropyrene can lead to significant alterations in gene expression and transcriptomic profiles in various model systems. In vivo studies in CBA/Ca mice have shown that 1-nitropyrene treatment can cause elevated expression of the Ha-ras oncogene in several organs, including the liver, lung, kidney, spleen, and thymus. nih.gov Another study in the same mouse model observed elevated expression of the c-myc oncogene in the spleen, bone marrow, and lymph nodes 24 hours after treatment. nih.gov

In addition to specific oncogenes, 1-nitropyrene affects the expression of genes involved in xenobiotic metabolism. For instance, it has been shown to attenuate the benzo[a]pyrene-induced expression of cytochrome P450 1A1 (CYP1A1) mRNA. acs.org This modulation occurs at the level of mRNA stability, mediated through the Akt signaling pathway. acs.org

Transcriptomic analyses provide a broader view of the gene expression changes induced by 1-nitropyrene. Such studies are crucial for understanding the complex cellular responses to this compound. While the provided search results highlight changes in specific genes, a full transcriptomic profile would reveal the perturbation of entire pathways and cellular processes.

Modulation of p53 Expression

The tumor suppressor protein p53 plays a crucial role in the cellular response to genotoxic stress, including that induced by 1-nitropyrene. Several studies have demonstrated that 1-nitropyrene can modulate the expression and activity of p53.

In vivo experiments with CBA/Ca mice have shown that 1-nitropyrene treatment leads to an increased expression of the p53 tumor suppressor gene in the spleen and bone marrow. nih.govnih.gov Similarly, in rats, 1-nitropyrene increased p53 expression in leukocytes and the spleen. nih.gov

In vitro studies in macrophage cell lines have further elucidated the role of p53 in 1-nitropyrene-induced toxicity. Research indicates that the genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway. nih.gov This pathway involves the phosphorylation of p53, which then leads to a cascade of events including cytochrome c release from mitochondria, activation of caspases (caspase-3 and -9), and cleavage of PARP-1, ultimately resulting in cytotoxicity and genotoxicity. nih.gov Inhibition of p53 using pifithrin-α was found to significantly reduce these effects, confirming the central role of p53 in this process. nih.gov Furthermore, 1-nitropyrene has been observed to activate p53 and induce apoptosis in mouse Hepa1c1c7 cells. acs.org

| Model System | Effect on p53 | Downstream Consequences | References |

|---|---|---|---|

| CBA/Ca mice (in vivo) | Increased expression in spleen and bone marrow | Not specified | nih.govnih.gov |

| Rats (in vivo) | Increased expression in leukocytes and spleen | Not specified | nih.gov |

| Macrophages (in vitro) | Phosphorylation (activation) | Cytochrome c release, caspase activation, PARP-1 cleavage, cytotoxicity, genotoxicity | nih.gov |

| Mouse Hepa1c1c7 cells (in vitro) | Activation | Apoptosis, S phase retention | acs.org |

Activation of Inflammatory Pathways (e.g., NF-κB, Akt) in Macrophages and Other Cells

There is a lack of specific studies detailing the role of this compound in activating key inflammatory signaling pathways such as NF-κB and Akt in cell models like macrophages. Research into the inflammatory potential of 1-nitropyrene metabolites has often focused on the parent compound or other hydroxylated forms. For instance, studies on 1-nitropyrene have shown it can induce proinflammatory responses in macrophage cell lines by stimulating the production of inflammatory mediators through the phosphorylation of Akt and subsequent activation of the NF-κB pathway. nih.govnih.gov However, similar mechanistic studies explicitly investigating this compound could not be found.

Carcinogenesis Research in Animal Models

Comprehensive carcinogenesis research specifically examining this compound in animal models is not documented in available scientific literature. The carcinogenic properties of nitropyrenes have been primarily investigated using the parent compound, 1-nitropyrene, and its dinitro- derivatives.

Tumorigenicity Studies and Organ-Specific Effects

There are no available tumorigenicity studies that have administered this compound to animal models to assess its potential to cause tumors or to identify any organ-specific effects. In contrast, studies on other metabolites, such as a mixture of 6- and 8-hydroxy-1-nitropyrene, were conducted to determine their carcinogenic potential. healtheffects.org Research on the parent compound, 1-nitropyrene, has identified it as a carcinogen in animal models, inducing tumors in organs such as the mammary gland in rats and the lungs in mice. healtheffects.orgnih.govnih.gov

Molecular Mechanisms Underlying Carcinogenic Potential in Vivo

The molecular mechanisms driving the carcinogenic potential of this compound in vivo have not been elucidated. Research into the carcinogenic mechanisms of nitropyrenes focuses on metabolic activation pathways, including nitroreduction and ring oxidation, which lead to the formation of DNA adducts. nih.govnih.gov For example, the major DNA adduct identified in animal tissues after exposure to 1-nitropyrene is N-(deoxyguanosin-8-yl)-1-aminopyrene, which results from the nitroreduction pathway. nih.govresearchgate.net While it is understood that 1-nitropyrene is metabolized into various hydroxylated forms, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol, the subsequent role of this compound in forming DNA adducts or its specific contribution to the carcinogenic process in vivo remains uninvestigated. researchgate.netacs.org

Biomonitoring and Biomarker Research for Environmental Exposure Non Human

Identification and Validation of Metabolites as Exposure Biomarkers in Animal Models

Research has explored various metabolites of 1-Nitropyrene (B107360) as potential indicators of exposure. Studies in animal models have identified several metabolic pathways, including ring oxidation leading to hydroxylated derivatives and nitroreduction to amino derivatives nih.govnih.govwho.int.

While the scientific literature extensively investigates the metabolism of 1-Nitropyrene, specific research findings directly identifying and validating "1-Nitropyrene-2-ol" as a distinct exposure biomarker in animal models are not prominently featured in the provided search results. The focus in studies examining 1-Nitropyrene metabolism for biomonitoring appears to be on other hydroxylated positions. For instance, metabolites such as 3-hydroxy-1-nitropyrene (3-OHNP), 6-hydroxy-1-nitropyrene (6-OHNP), and 8-hydroxy-1-nitropyrene (8-OHNP), along with their N-acetylated forms (e.g., 6-OHNAAP, 8-OHNAAP), have been identified and studied in various animal models and biological fluids core.ac.ukresearchgate.netnih.govnih.govnih.gov. These hydroxylated metabolites, particularly 6-OHNP and 8-OHNP, have been detected in urine and proposed as valuable biomarkers for assessing exposure to diesel exhaust core.ac.ukresearchgate.netnih.gov. Protein adducts formed by reactive 1-NP metabolites have also been investigated as potential biomarkers, with studies suggesting they may be more stable and indicative of exposure than DNA adducts acs.orgacs.org.

The validation of these metabolites as biomarkers involves demonstrating a clear relationship between exposure levels and metabolite concentrations in biological samples, along with understanding their toxicokinetics and stability. However, the specific role and presence of "this compound" as a validated biomarker in animal models remain less documented in the reviewed literature compared to other hydroxylated metabolites.

Analytical Methodologies for Biomarker Quantitation in Biological Fluids

Accurate and sensitive analytical methods are essential for the reliable quantitation of exposure biomarkers in biological fluids. For 1-Nitropyrene metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a primary technique due to its high specificity and sensitivity core.ac.ukresearchgate.net. This method allows for the detection and quantification of low concentrations of metabolites in complex matrices such as urine.

Typical analytical workflows involve sample preparation steps, including enzymatic hydrolysis to cleave conjugated metabolites (e.g., glucuronides or sulfates), followed by extraction and purification. Techniques like solid-phase extraction (SPE), or selective adsorption onto materials such as blue rayon, followed by elution and further purification on cartridges like acidic alumina (B75360), are employed to isolate target analytes from urine researchgate.net.

While these methodologies are well-established for quantifying other 1-Nitropyrene metabolites like the various hydroxy-1-nitropyrenes (3-, 6-, 8-OHNP) and hydroxy-N-acetyl-1-aminopyrenes (3-, 6-, 8-OHNAAP) core.ac.ukresearchgate.netnih.gov, specific analytical methods tailored and validated for the precise quantitation of "this compound" in biological fluids are not detailed in the provided search results. The methodologies described are generally applicable to the broader class of hydroxylated nitropyrene metabolites, and their adaptation for "this compound" would require specific method development and validation.

Compound List

this compound

1-Nitropyrene (1-NP)

3-Hydroxy-1-nitropyrene (3-OHNP)

6-Hydroxy-1-nitropyrene (6-OHNP)

8-Hydroxy-1-nitropyrene (8-OHNP)

Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs)

4,5-epoxide-1-nitropyrene

9,10-epoxide-1-nitropyrene

1-Aminopyrene (B158619) (1-AP)

Future Research Directions and Emerging Areas

Development of Advanced Computational and In Silico Modeling Approaches

Computational and in silico modeling techniques are becoming indispensable tools for predicting chemical behavior, understanding complex biological interactions, and prioritizing experimental investigations. For 1-Nitropyrene-2-ol, future research should focus on refining these methods to enhance predictive accuracy and mechanistic insights.

Quantitative Structure-Activity Relationships (QSARs): While QSAR models exist for predicting the mutagenicity and carcinogenicity of various compounds, there is a need for more specific and validated QSAR models for this compound and its derivatives. These models could leverage detailed structural features and physicochemical properties to predict its environmental transformation products and potential biological activities ljmu.ac.ukcopernicus.org. Future work should aim to develop robust QSARs that incorporate metabolic activation pathways and environmental degradation kinetics.

Molecular Docking and Dynamics Simulations: Studies have begun to explore the binding affinities of 1-Nitropyrene (B107360) (a related compound) with cytochrome P450 enzymes using molecular docking and dynamics simulations nih.govacs.orgresearchgate.net. Future research should extend these analyses to this compound, investigating its interactions with a broader range of biological targets, including DNA and various protein families. Understanding these interactions at a molecular level can elucidate mechanisms of action and guide the design of protective strategies. The development of hybrid models that combine computational predictions with experimental data is also a promising avenue pharmacyjournal.org.

Environmental Fate Modeling: Advanced computational models are crucial for predicting the formation, degradation, and distribution of nitro-PAHs in complex environmental matrices like the atmosphere and aquatic systems acs.org. Future research should focus on developing and validating models that specifically account for the unique chemical properties of this compound, including its susceptibility to photolysis, microbial degradation, and atmospheric reactions. Incorporating kinetic data and experimental validation will be key to improving the accuracy of these models acs.org.

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in Mechanistic Toxicology

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex biological responses to chemical exposure. For this compound, integrating these approaches is critical for unraveling its mechanistic toxicology.

Mechanistic Pathway Elucidation: Studies on 1-Nitropyrene have identified key metabolic pathways involving cytochrome P450 enzymes (CYPs), such as CYP 2A13 and CYP 2E1, leading to the formation of hydroxylated and epoxidized metabolites nih.govacs.orgresearchgate.net. Future research should employ integrated omics strategies to comprehensively map these pathways for this compound. This includes using transcriptomics to identify altered gene expression patterns, proteomics to track changes in protein abundance and post-translational modifications, and metabolomics to profile the resulting metabolic shifts numberanalytics.comuni-konstanz.denih.govrevespcardiol.org. Such integrated analyses can reveal how this compound perturbs cellular processes and identify critical molecular initiating events.

Biomarker Discovery: Metabolomics, in particular, holds promise for identifying novel biomarkers of exposure and effect numberanalytics.comuni-konstanz.de. For this compound, future research should focus on identifying specific metabolites in biological fluids (e.g., urine, blood) that can serve as reliable indicators of exposure and early biological responses. Combining metabolomic data with proteomic and genomic information can provide a more holistic understanding of dose-response relationships and adverse outcome pathways ecetoc.orgecetoc.org.

Standardization and Regulatory Integration: A significant future direction involves standardizing omics methodologies and data analysis pipelines to ensure reproducibility and facilitate regulatory acceptance numberanalytics.comecetoc.orgeuromarinenetwork.eu. Developing robust frameworks for integrating omics data into regulatory toxicology assessments, including the establishment of "omics thresholds" for non-adverse effects, is crucial for advancing chemical safety evaluations ecetoc.orgecetoc.org.

Unraveling Complex Environmental Transformation Networks

The fate of this compound in the environment is influenced by a variety of physical, chemical, and biological processes, leading to the formation of numerous transformation products. Understanding these complex networks is essential for assessing environmental risk.

Identification of Transformation Products: While some metabolic pathways for nitropyrenes have been identified nih.govacs.orgresearchgate.netresearchgate.net, the complete spectrum of environmental transformation products for this compound, under various conditions (e.g., photolysis, microbial action, atmospheric reactions), remains largely uncharacterized. Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, to identify and quantify these transformation products in diverse environmental matrices.

Kinetics and Degradation Pathways: Detailed kinetic data describing the degradation rates of this compound through various environmental pathways (e.g., photodegradation, biodegradation) are often lacking acs.org. Future studies should aim to elucidate the specific mechanisms and kinetics of these processes, including identifying the key microorganisms or enzymes involved in biodegradation. Understanding the influence of environmental factors (e.g., pH, temperature, presence of other pollutants) on these transformation rates is also critical.

Modeling Environmental Fate: Integrating experimental data on transformation pathways and kinetics into environmental fate models will be crucial for predicting the persistence, distribution, and potential exposure routes of this compound and its transformation products in ecosystems acs.org. Research is needed to develop models that can accurately simulate these complex transformation networks on local and global scales.

Research on Long-term Ecological Impacts and Trophic Transfer

The persistence and potential bioaccumulation of nitro-PAHs in ecosystems raise concerns about their long-term ecological impacts and their movement through food webs. Specific research on this compound in this context is needed.

Ecotoxicity Assessment: While the toxicity of some nitro-PAHs has been studied, comprehensive ecotoxicological data for this compound across different trophic levels are limited. Future research should focus on evaluating its effects on aquatic and terrestrial organisms, including endpoints such as reproduction, development, and endocrine disruption. Studies should also investigate the ecotoxicity of its identified environmental transformation products.

Bioaccumulation and Trophic Transfer: Understanding the potential for this compound to bioaccumulate in organisms and biomagnify through food chains is a critical research area. Future studies should involve measuring bioaccumulation factors (BAFs) and biomagnification factors (BMFs) in relevant species under controlled conditions. Investigating the metabolic capacity of different organisms to process and excrete this compound will be key to predicting its trophic transfer potential.

Ecological Risk Assessment: Integrating data on environmental occurrence, transformation, ecotoxicity, and trophic transfer will be essential for conducting comprehensive ecological risk assessments for this compound. Future research should aim to develop predictive models that can assess the potential risks to ecosystem health and biodiversity, informing environmental management and policy decisions.

Compound List

this compound

1-Nitropyrene (1-NP)

Nitro-PAHs (Nitrated Polycyclic Aromatic Hydrocarbons)

Polycyclic Aromatic Hydrocarbons (PAHs)

6-hydroxy-1-nitropyrene

8-hydroxy-1-nitropyrene

4,5-epoxide-1-nitropyrene

9,10-epoxide-1-nitropyrene

Cytochrome P450 enzymes (CYPs)

CYP 2A13

CYP 2E1

CYP 1B1

CYP 2A6

CYP 3A4

CYP 1A2

2-Nitrofluoranthene (2-NFLT)

2-Nitropyrene (2-NPYR)

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for assessing the mutagenicity of 1-nitropyrene-2-ol in Salmonella/microsome assays?

- Methodological Answer : Use the Ames test with strains such as TA98 and TA100, incorporating rat liver S9 fractions for metabolic activation. Include positive controls (e.g., benzo[a]pyrene) and negative controls to validate assay conditions. Dose-response curves should be generated using high-purity samples to minimize confounding artifacts. Mutagenic responses are typically quantified as revertants per nmol, with TA100 showing higher sensitivity due to its susceptibility to base-pair substitution mutations .

Q. How does the photolytic formation of this compound from 1-nitropyrene influence environmental monitoring strategies?

- Methodological Answer : Design photolysis experiments under controlled UV light exposure to simulate environmental conditions. Use HPLC or GC-MS to quantify photoproducts, with a focus on identifying dihydroepoxide intermediates. Environmental samples should be collected using filters (e.g., PM10) and analyzed for nitro-PAH derivatives, as photolysis products may exhibit higher mutagenic activity than parent compounds .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices like soil or air particulate matter?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., d9-1-OH-PYR) to correct for matrix effects. Solid-phase extraction (SPE) coupled with HPLC-fluorescence detection provides sensitivity for trace-level analysis. Cross-validate results using GC-MS with electron capture detection (ECD) to confirm structural identity .

Advanced Research Questions

Q. Why does this compound exhibit strain-specific mutagenicity (e.g., higher response in TA100 vs. TA98), and how can this inform mechanistic studies?

- Methodological Answer : The strain-specific response arises from differences in DNA repair mechanisms. TA100 lacks the uvrB excision repair system, making it sensitive to bulky adducts formed by this compound's 4,5-dihydroepoxide metabolite. To investigate, use in vitro metabolic systems (e.g., recombinant CYP450 enzymes) to characterize reactive intermediates. Compare adduct profiles using ³²P-postlabeling assays to correlate mutagenicity with specific DNA lesions .

Q. How can researchers resolve contradictions between the mutagenicity of this compound and the lack of activity in structurally similar compounds like pyrene?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes from different species (e.g., rat vs. human). Analyze metabolic pathways via LC-MS/MS to identify stable intermediates unique to this compound, such as nitroreduction products or dihydrodiols. Computational modeling (e.g., QSAR) can predict metabolite stability and DNA-binding affinity, explaining differences in mutagenic potential .

Q. What role do nitro group positioning and hydroxylation play in modulating the environmental persistence and toxicity of this compound?

- Methodological Answer : Synthesize positional isomers (e.g., 1-nitropyrene-3-ol) and compare their photostability using accelerated UV degradation tests. Assess oxidative stress endpoints (e.g., ROS generation in A549 cells) to link structural features to toxicity. Environmental persistence can be modeled using OECD 307 guidelines for soil degradation, with LC-MS tracking isomer-specific half-lives .

Q. How should researchers design studies to evaluate the synergistic effects of this compound with other nitro-PAHs in complex mixtures?

- Methodological Answer : Use factorial experimental designs to test binary or tertiary mixtures. Measure additive/synergistic effects via the Ames test and computational models like concentration addition (CA) or independent action (IA). Include metabolomic profiling (e.g., untargeted LC-HRMS) to identify shared or unique metabolic pathways driving mixture toxicity .

Data Contradiction and Validation

Q. How can discrepancies in mutagenic potency between high-purity and commercial-grade this compound be addressed?

- Methodological Answer : Purity verification via NMR and elemental analysis is critical. Re-test commercial samples after purification (e.g., recrystallization in ethanol). Compare mutagenic responses with certified reference materials (e.g., NIST SRM 3673) to identify impurities (e.g., residual 1-nitropyrene) that may confound results .

Q. What criteria should guide the selection of S9 fractions (e.g., rat vs. human) for metabolic activation in studies of this compound?

- Methodological Answer : Use species-specific S9 fractions based on the research context (e.g., environmental health vs. human risk assessment). Pre-treat S9 donors with enzyme inducers (e.g., Aroclor 1254 for CYP1A1/1A2). Validate activation efficiency using probe substrates (e.g., ethoxyresorufin for CYP1A1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。